Stibine, tris[[(isooctylthio)acetyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of stibine, tris[[(isooctylthio)acetyl]oxy]- involves the reaction of antimony trioxide (Sb2O3) with isooctyl mercaptoacetate in the presence of a suitable solvent and catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Stibine, tris[[(isooctylthio)acetyl]oxy]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like oxygen, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Stibine, tris[[(isooctylthio)acetyl]oxy]- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of stibine, tris[[(isooctylthio)acetyl]oxy]- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Stibine, tris[[(isooctylthio)acetyl]oxy]- can be compared with other similar compounds, such as:
Triphenylstibine: A compound with three phenyl groups attached to antimony, known for its use in organic synthesis and catalysis.
Stibine oxide: A derivative of stibine with an oxygen atom, used in various chemical reactions and applications.
The uniqueness of stibine, tris[[(isooctylthio)acetyl]oxy]- lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
27253-22-1 |
---|---|
Molekularformel |
C30H57O6S3Sb |
Molekulargewicht |
731.7 g/mol |
IUPAC-Name |
bis[[2-(6-methylheptylsulfanyl)acetyl]oxy]stibanyl 2-(6-methylheptylsulfanyl)acetate |
InChI |
InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-13-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
GZVYQBFTVZVHAI-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCSCC(=O)O[Sb](OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.